WH-4-023 is a synthetic compound recognized for its potent inhibitory effects on specific protein kinases, particularly Lck (lymphocyte-specific protein tyrosine kinase) and Src (a proto-oncogene tyrosine-protein kinase). It is classified as a dual inhibitor, demonstrating high selectivity with IC50 values of 2 nM for Lck and 6 nM for Src, making it a significant tool in cancer research and therapeutic development aimed at targeting these kinases . The compound is notable for its potential applications in studying signaling pathways involved in cancer progression and immune response modulation.
WH-4-023 has been synthesized in laboratory settings and is categorized under small molecule inhibitors, specifically targeting non-receptor tyrosine kinases. It is part of a broader class of compounds designed to interfere with kinase activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival . The compound's chemical structure includes a pyrimidine core, which is common among many kinase inhibitors.
The synthesis of WH-4-023 typically involves several steps that start with the construction of the core pyrimidine structure. This process may include:
The synthesis pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.
WH-4-023 has a complex molecular structure characterized by its pyrimidine core, which is substituted with various functional groups that confer its inhibitory properties. The specific arrangement of atoms within the molecule allows it to effectively bind to the active sites of Lck and Src kinases.
The compound's molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.3 g/mol. Structural studies indicate that WH-4-023 exhibits specific interactions with key amino acid residues at the active sites of its target kinases, enhancing its selectivity .
WH-4-023 primarily functions through competitive inhibition of Lck and Src kinases. The compound binds to the ATP-binding site of these kinases, preventing ATP from engaging with the enzyme, thus halting downstream signaling pathways that promote cell proliferation and survival.
The mechanism involves hydrogen bonding and hydrophobic interactions between WH-4-023 and critical residues within the kinase active site. Kinetic studies reveal that WH-4-023's inhibition follows Michaelis-Menten kinetics, allowing for detailed analysis of its inhibitory potency under varying substrate concentrations .
The action mechanism of WH-4-023 involves:
Experimental data indicate that treatment with WH-4-023 leads to reduced phosphorylation levels of key substrates involved in oncogenic signaling pathways, thereby inhibiting tumor growth in various cancer models .
WH-4-023 is typically presented as a solid powder at room temperature. It is soluble in organic solvents such as DMSO (dimethyl sulfoxide) but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile indicates it can form stable complexes with metal ions, which may influence its biological activity .
WH-4-023 has significant scientific applications primarily in cancer research:
Its ability to selectively inhibit critical signaling pathways makes WH-4-023 a valuable tool for both basic research and potential clinical applications in oncology .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2